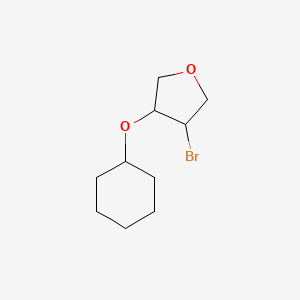

3-Bromo-4-(cyclohexyloxy)oxolane

Description

3-Bromo-4-(cyclohexyloxy)oxolane is a substituted tetrahydrofuran derivative featuring a bromine atom at the 3-position and a cyclohexyloxy group at the 4-position of the oxolane (tetrahydrofuran) ring. This compound combines electrophilic reactivity (via the bromine substituent) with steric and lipophilic effects from the cyclohexyloxy group.

Properties

Molecular Formula |

C10H17BrO2 |

|---|---|

Molecular Weight |

249.14 g/mol |

IUPAC Name |

3-bromo-4-cyclohexyloxyoxolane |

InChI |

InChI=1S/C10H17BrO2/c11-9-6-12-7-10(9)13-8-4-2-1-3-5-8/h8-10H,1-7H2 |

InChI Key |

OLNCMYIVGKIEQE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)OC2COCC2Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(cyclohexyloxy)oxolane typically involves the bromination of 4-(cyclohexyloxy)oxolane. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of brominated by-products .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(cyclohexyloxy)oxolane can undergo various types of chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different oxidation states.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 4-(cyclohexyloxy)oxolane.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Major Products Formed

Nucleophilic substitution: Products include azido, thiol, or alkoxy-substituted oxolanes.

Oxidation: Products vary depending on the oxidation state achieved, such as oxolane ketones or carboxylic acids.

Reduction: The major product is 4-(cyclohexyloxy)oxolane.

Scientific Research Applications

3-Bromo-4-(cyclohexyloxy)oxolane has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of brominated analogs with potential biological activity.

Material Science: It is used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(cyclohexyloxy)oxolane depends on its application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation and reduction reactions, the compound undergoes changes in oxidation state, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares 3-Bromo-4-(cyclohexyloxy)oxolane with compounds sharing key functional groups or structural motifs, as derived from the evidence.

Table 1: Comparative Analysis of Key Compounds

Key Findings:

Bromine Reactivity :

- In this compound, the aliphatic bromine is more reactive in nucleophilic substitutions compared to the aryl bromine in the triazine derivative from , which requires harsh conditions (e.g., Pd-catalyzed cross-coupling) for activation .

- The electron-rich oxolane ring may stabilize transition states in substitution reactions, contrasting with the electron-deficient triazine system, which accelerates SNAr (nucleophilic aromatic substitution) .

Cyclohexyloxy Group Effects: The cyclohexyloxy substituent in the target compound and the phosphonothiolate in both contribute to increased lipophilicity and steric hindrance. However, in the phosphonothiolate, this group enhances stability against hydrolysis, whereas in the oxolane derivative, it may slow down ring-opening reactions.

Core Structure Influence: The oxolane ring’s polarity and flexibility contrast with the rigid triazine or phosphorus-containing backbones. For example, the oxolane’s oxygen atom can coordinate to Lewis acids, a property absent in the triazine or phosphonothiolate systems .

Research Implications and Gaps

- Synthetic Utility : The target compound’s aliphatic bromine and ether linkage make it a candidate for modular synthesis of complex ethers or heterocycles.

- Data Limitations : Direct experimental data (e.g., solubility, melting point) for this compound are unavailable in the referenced materials, necessitating further studies on its physicochemical properties.

Biological Activity

3-Bromo-4-(cyclohexyloxy)oxolane is an organic compound notable for its unique structural features, including a bromine atom and a cyclohexyloxy group attached to an oxolane ring. This compound presents significant interest in medicinal chemistry due to its potential biological activities, particularly as a building block for synthesizing biologically active compounds. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.

The molecular formula of this compound is CHBrO, and it features a five-membered cyclic ether structure that contributes to its reactivity. The presence of the bromine atom at the 3-position enhances its electrophilic character, allowing it to participate in various chemical reactions, including substitution and oxidation processes. These reactions can lead to the formation of compounds with distinct biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with nucleophiles in biological systems. This interaction may influence enzyme activity or receptor binding, potentially leading to therapeutic effects. However, detailed studies on the specific mechanisms through which this compound exerts its biological effects remain limited, necessitating further research.

Biological Activity Data

Research findings indicate that compounds structurally related to this compound exhibit various biological activities, including anti-inflammatory and anticancer properties. The following table summarizes some relevant findings on similar compounds:

Case Studies

A systematic study explored the interactions of various compounds with known biological targets, revealing that structurally similar compounds to this compound can yield insights into their mode of action. For instance, a study on antibacterial compounds demonstrated that certain brominated derivatives exhibited synergistic effects when combined with established antibiotics, suggesting potential applications in enhancing therapeutic efficacy against resistant strains of bacteria .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including electrophilic aromatic substitution and other coupling reactions. The ability to modify the cyclohexyloxy group or the bromine substituent allows for the exploration of derivatives with enhanced biological activities. For example, oxidation reactions can yield phenolic derivatives that may possess improved bioactivity profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.